2-chloro-N-(2,4-dimethoxyphenyl)acetamide

Lipophilicity Membrane permeability ADME

2-Chloro-N-(2,4-dimethoxyphenyl)acetamide is an N-aryl-2-chloroacetamide derivative with a 2,4-dimethoxyphenyl substituent on the amide nitrogen. It belongs to the broader class of N-substituted phenyl-2-chloroacetamides, a scaffold with demonstrated antimicrobial, antifungal, and potential anticancer activities driven by the electrophilic chloroacetamide warhead and the electronic properties of the aryl substituent.

Molecular Formula C10H12ClNO3
Molecular Weight 229.66 g/mol
CAS No. 101908-41-2
Cat. No. B017528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2,4-dimethoxyphenyl)acetamide
CAS101908-41-2
Molecular FormulaC10H12ClNO3
Molecular Weight229.66 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NC(=O)CCl)OC
InChIInChI=1S/C10H12ClNO3/c1-14-7-3-4-8(9(5-7)15-2)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13)
InChIKeySPDLCISEBHCEFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-(2,4-dimethoxyphenyl)acetamide (CAS 101908-41-2): Physicochemical Profile and Class Context for Research Procurement


2-Chloro-N-(2,4-dimethoxyphenyl)acetamide is an N-aryl-2-chloroacetamide derivative with a 2,4-dimethoxyphenyl substituent on the amide nitrogen . It belongs to the broader class of N-substituted phenyl-2-chloroacetamides, a scaffold with demonstrated antimicrobial, antifungal, and potential anticancer activities driven by the electrophilic chloroacetamide warhead and the electronic properties of the aryl substituent [1]. The compound is commercially available as a research chemical from multiple vendors including Sigma-Aldrich (as part of a curated early-discovery screening collection) with typical purity of ≥95% . Key computed physicochemical parameters include a calculated logP (XLogP3) of approximately 1.95, a topological polar surface area (TPSA) of 47.6 Ų, and a boiling point of 382.1 °C at 760 mmHg .

Why N-Aryl-2-Chloroacetamide Analogs Cannot Be Interchanged: Position-Specific Substituent Effects on Bioactivity for 2-Chloro-N-(2,4-dimethoxyphenyl)acetamide


Within the N-(substituted phenyl)-2-chloroacetamide class, seemingly minor changes in the position and nature of aryl substituents produce substantial shifts in both physicochemical properties and biological activity profiles. A systematic QSAR study of twelve N-(substituted phenyl)-2-chloroacetamides demonstrated that substitution pattern critically governs lipophilicity (logP range 1.63–2.53 across the series) and differentially affects antibacterial potency against Gram-positive (S. aureus, MRSA), Gram-negative (E. coli), and fungal (C. albicans) strains [1]. The 2,4-dimethoxy substitution pattern in the target compound creates a unique electronic environment—with one methoxy group ortho and one para to the amide linkage—that is distinct from the 3,5-dimethoxy (both meta) and 2,5-dimethoxy regioisomers, each of which presents a different hydrogen-bonding surface and steric profile to biological targets [2]. Furthermore, the chloro substituent on the acetamide moiety is not merely a synthetic handle; direct comparative evidence shows that the presence of the chlorine atom can double antibacterial potency relative to the non-chlorinated acetamide analog (MIC 1024→512 µg/mL against K. pneumoniae) [3]. Procuring a close analog without verifying that the specific substitution pattern has been validated for the intended assay endpoint risks selecting a compound with fundamentally different target engagement, solubility, and membrane permeability characteristics.

Quantitative Differentiation Evidence for 2-Chloro-N-(2,4-dimethoxyphenyl)acetamide (CAS 101908-41-2): Comparator-Anchored Data for Procurement Decisions


Lipophilicity Differentiation: 2,4-Dimethoxy vs. 3,5-Dimethoxy Regioisomer – logP Comparison

The target compound 2-chloro-N-(2,4-dimethoxyphenyl)acetamide has a computed logP (XLogP3) of 1.95, compared to a logP (xlogp) of 1.7 for the 3,5-dimethoxy regioisomer (2-chloro-N-(3,5-dimethoxyphenyl)acetamide, CAS 66932-96-5) [1]. This represents a ΔlogP of +0.25, indicating moderately higher lipophilicity for the 2,4-substituted isomer. The topological polar surface area (TPSA) of the target compound is 47.6 Ų, consistent with the hydrogen-bond acceptor count of 3 and donor count of 1 . In the Bogdanović et al. (2021) QSAR study of twelve N-(substituted phenyl)-2-chloroacetamides, logP values ranged from 1.63 (unsubstituted SP1) to 2.53 (4-bromo SP5), and lipophilicity was identified as a key driver of antimicrobial potency, particularly against Gram-positive bacteria and yeast, due to its influence on phospholipid bilayer penetration [2].

Lipophilicity Membrane permeability ADME Regioisomer differentiation

Chloro Substituent Contribution to Antibacterial Potency: Class-Level Evidence for the Necessity of the Chloroacetamide Warhead

In a controlled head-to-head study, the non-chlorinated analog N-(4-fluoro-3-nitrophenyl)acetamide (A1) showed an MIC of 1024 µg/mL against all tested K. pneumoniae strains, while its chloroacetamide counterpart (A2, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide) achieved an MIC of 512 µg/mL—a two-fold improvement in potency directly attributable to the presence of the chlorine atom [1]. This finding aligns with the class-level observation that halogenated N-(substituted phenyl)-2-chloroacetamides bearing p-substituted phenyl rings (e.g., 4-Cl, 4-F, 3-Br) were among the most active compounds in a twelve-compound antimicrobial screen, with high lipophilicity enabling rapid passage through the phospholipid bilayer [2]. The target compound 2-chloro-N-(2,4-dimethoxyphenyl)acetamide possesses the same chloroacetamide warhead required for covalent binding to cysteine residues in target enzymes such as MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), a validated antibacterial target [3]. While direct MIC data for the target compound against K. pneumoniae from primary literature is limited, the compound has been registered in screening databases (Aladdin assay ALA703161) as tested against K. pneumoniae ATCC 10031 .

Antibacterial Klebsiella pneumoniae Minimum inhibitory concentration Structure-activity relationship

Position-Specific Substitution Effects on Antimicrobial Spectrum: QSAR Evidence from a Twelve-Compound Chloroacetamide Series

The Bogdanović et al. (2021) study of twelve N-(substituted phenyl)-2-chloroacetamides provides direct evidence that the position and electronic nature of the phenyl substituent differentially modulates activity against four microbial strains. All twelve chloroacetamides were effective against Gram-positive S. aureus and MRSA, less effective against Gram-negative E. coli, and moderately effective against the yeast C. albicans [1]. Critically, compounds with electron-donating p-substituents (SP3 with 4-OCH3, comparable to the p-methoxy in the target compound's 2,4-dimethoxy pattern) had TPSA values in the optimal range of 46.17–52.89 Ų for high membrane permeability, and the 4-OCH3 compound (SP3) showed favorable predicted gastrointestinal absorption and blood-brain barrier penetration profiles [1]. The target compound's 2,4-dimethoxy pattern—combining an ortho-methoxy (steric and electronic influence on the amide conformation) with a para-methoxy (electron-donating resonance effect)—creates a distinct substitution fingerprint not represented among the twelve compounds in the Bogdanović series, which were limited to mono-substituted phenyl rings [1]. The 3,5-dimethoxy regioisomer (CAS 66932-96-5) shows a different target engagement profile in chemoproteomic studies, competing for distinct protein targets including 26S proteasome regulatory subunits (PSMC6, PSMC4) with binding ratios of 2.61–3.94 [2], indicating that even subtle positional isomerism redirects biological target engagement.

QSAR Antimicrobial spectrum Substitution position Gram-positive vs. Gram-negative selectivity

Synthetic Tractability as a Differentiating Procurement Factor: Single-Step Synthesis from 2,4-Dimethoxyaniline

The target compound is synthesized in a single step via chloroacetylation of commercially available 2,4-dimethoxyaniline with chloroacetyl chloride in the presence of a base (triethylamine) in dichloromethane at 0°C to room temperature . The chloroacetamide group serves as a versatile electrophilic handle for further derivatization through nucleophilic substitution, where the chlorine atom can be replaced by oxygen, nitrogen, or sulfur nucleophiles to generate diverse compound libraries [1]. This contrasts with non-halogenated N-arylacetamides, which lack this reactive handle and require additional synthetic steps for further functionalization. The compound is commercially supplied at ≥95% purity with batch-specific quality control documentation including NMR, HPLC, and GC from vendors such as Bidepharm and CymitQuimica , enabling procurement without in-house synthesis for laboratories that lack synthetic chemistry capabilities.

Synthetic accessibility Building block Derivatization Nucleophilic substitution

Recommended Research Application Scenarios for 2-Chloro-N-(2,4-dimethoxyphenyl)acetamide (CAS 101908-41-2) Based on Quantitative Differentiation Evidence


Antibacterial Screening Against Gram-Positive Pathogens (S. aureus, MRSA) Leveraging Chloroacetamide Warhead Reactivity

The Bogdanović et al. (2021) QSAR study demonstrated that N-(substituted phenyl)-2-chloroacetamides as a class are consistently effective against Gram-positive S. aureus and MRSA, with potency modulated by aryl substituent lipophilicity [1]. The target compound's 2,4-dimethoxy substitution pattern provides intermediate lipophilicity (logP 1.95) between the unsubstituted parent (logP 1.63–1.84) and the most active halogenated analogs (logP 2.40–2.53) [1], positioning it as a balanced candidate for Gram-positive screening where excessive lipophilicity may compromise solubility. The chloroacetamide warhead enables covalent target engagement with active-site cysteine residues, as demonstrated for the MurA enzyme [2], making this compound suitable for mechanism-of-action studies involving covalent modification of bacterial cell wall biosynthesis enzymes.

Fragment-Based Covalent Inhibitor Design Targeting Cysteine-Dependent Enzymes (MurA, HDAC, β-Lactamase)

The electrophilic chloroacetamide group has been validated as a thiol-reactive warhead for covalent enzyme inhibition, notably against E. coli MurA where fragment-sized chloroacetamides achieved low micromolar IC50 values [2]. The target compound, with a molecular weight of 229.66 Da, falls within the fragment-sized range and complies with Lipinski's Rule of Five, Veber's rules, and Egan's criteria—all twelve chloroacetamides in the Bogdanović series met these drug-likeness filters [1]. The 2,4-dimethoxyphenyl group provides a distinct vector for fragment growing or linking strategies compared to the mono-substituted phenyl fragments more commonly explored. Additionally, the compound's chloroacetamide warhead makes it a candidate for chemoproteomic target-fishing experiments using activity-based protein profiling (ABPP), analogous to the IA-alkyne probe competition studies conducted on the 3,5-dimethoxy regioisomer [3].

Synthetic Intermediate for GPR17 Receptor Modulator Development in Neurodegenerative Disease Research

The compound class appears in patent literature (EP-2850068 / US 9879030) describing GPR17 receptor modulators for the treatment of neurodegenerative diseases including multiple sclerosis, stroke, and spinal cord trauma [4]. GPR17 is a validated target involved in oligodendrocyte maturation and myelin repair. While the specific role of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide as an intermediate in these synthetic pathways requires confirmation from the full patent specifications, the presence of this scaffold in GPR17-targeting intellectual property suggests utility as a building block for constructing GPR17-modulating compound libraries. Researchers investigating remyelination therapies may find this compound a useful starting material for structure-activity relationship exploration around the N-arylacetamide pharmacophore.

Antimicrobial Resistance Research: Comparative Studies Against K. pneumoniae with Chloroacetamide vs. Non-Chlorinated Controls

The MDPI Molecules (2020) study established that the chloro substituent in 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide provides a two-fold MIC improvement over its non-chlorinated analog against K. pneumoniae (512 vs. 1024 µg/mL) [5]. The target compound has been registered in screening databases as tested against K. pneumoniae ATCC 10031 , making it relevant for investigators studying structure-activity relationships of chloroacetamide antibacterials against this clinically important Gram-negative pathogen. Researchers designing comparative studies should include the non-chlorinated N-(2,4-dimethoxyphenyl)acetamide as an essential negative control to isolate the contribution of the chloroacetamide warhead to any observed antibacterial activity, following the experimental design precedent established by the MDPI study.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-chloro-N-(2,4-dimethoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.